molecular formula C28H31NO4 B12959476 Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate

Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate

Cat. No.: B12959476
M. Wt: 445.5 g/mol
InChI Key: ZESCMKREBXUVBP-UHFFFAOYSA-N
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Description

Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate is an organic compound with the molecular formula C26H29NO4 It is a derivative of dipropanoate, characterized by the presence of a phenylazanediyl group linked to two phenylene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate typically involves the reaction of diethyl malonate with a suitable phenylazanediyl derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The phenylazanediyl group can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylazanediyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
  • Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
  • Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate

Uniqueness

Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 3-[4-(N-[4-(3-ethoxy-3-oxopropyl)phenyl]anilino)phenyl]propanoate

InChI

InChI=1S/C28H31NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-13,16-19H,3-4,14-15,20-21H2,1-2H3

InChI Key

ZESCMKREBXUVBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC(=O)OCC

Origin of Product

United States

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